1-Tert-butoxy-3-cyclopropoxybenzene
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Overview
Description
1-Tert-butoxy-3-cyclopropoxybenzene is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound features a benzene ring substituted with tert-butoxy and cyclopropoxy groups, making it a unique structure in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butoxy-3-cyclopropoxybenzene typically involves the reaction of a benzene derivative with tert-butyl alcohol and cyclopropyl alcohol under specific conditions. One common method involves the use of a flow microreactor system for the direct introduction of the tert-butoxycarbonyl group into the benzene ring . This method is efficient, versatile, and sustainable compared to traditional batch processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale flow microreactor systems to ensure high yield and purity. The use of tert-butyl esters in organic synthesis is well-documented, and similar methods can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butoxy-3-cyclopropoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Potassium tert-butoxide (KOt-Bu) as a base for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-Tert-butoxy-3-cyclopropoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: May be used in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Tert-butoxy-3-cyclopropoxybenzene involves its interaction with various molecular targets and pathways. The tert-butoxy group can act as a protecting group in organic synthesis, while the cyclopropoxy group can influence the compound’s reactivity and stability . The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as nucleophilic substitution and oxidation .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Ethers: Compounds like tert-butyl ethers of renewable diols (e.g., glycerol and propylene glycol ethers) share similar tert-butoxy groups.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds also feature tert-butoxy groups and are used in peptide synthesis.
Uniqueness
1-Tert-butoxy-3-cyclopropoxybenzene is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C13H18O2/c1-13(2,3)15-12-6-4-5-11(9-12)14-10-7-8-10/h4-6,9-10H,7-8H2,1-3H3 |
InChI Key |
DTROYEMUAPCSAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)OC2CC2 |
Origin of Product |
United States |
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